4-(1,1-Dimethoxyethyl)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-(1,1-dimethoxyethyl)pyrimidine |
InChI |
InChI=1S/C8H12N2O2/c1-8(11-2,12-3)7-4-5-9-6-10-7/h4-6H,1-3H3 |
InChI Key |
JIDQHIJXVQWXEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=NC=C1)(OC)OC |
Origin of Product |
United States |
Reaction Mechanisms and Theoretical Investigations of 4 1,1 Dimethoxyethyl Pyrimidine and Pyrimidine Derivatives
Mechanistic Elucidation of Pyrimidine (B1678525) Formation Reactions
The synthesis of the pyrimidine ring is a cornerstone of heterocyclic chemistry, with various pathways established through experimental and computational research. These routes range from biological processes to complex organic syntheses.
The formation of the pyrimidine ring fundamentally involves the cyclization of a precursor molecule containing the requisite atoms. In biological systems, the de novo synthesis pathway provides a clear example of a ring-closure reaction. creative-proteomics.comyoutube.com The process begins with simple molecules like bicarbonate, aspartate, and glutamine. creative-proteomics.comumich.edu A key step is the cyclization of carbamoyl-L-aspartate, a reaction catalyzed by the enzyme dihydroorotase to form dihydroorotate (B8406146). umich.eduwikipedia.org This enzymatic reaction, which is reversible, involves the deprotonation of a nitrogen atom, which then attacks a carboxylate carbon to close the ring. umich.edu The subsequent oxidation of dihydroorotate by dihydroorotate dehydrogenase yields orotate, establishing the aromatic pyrimidine core. creative-proteomics.comwikipedia.org
In chemical synthesis, a common strategy involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea (B33335), or guanidines. wikipedia.org For instance, the reaction of an amidine with a β-dicarbonyl compound leads to a 2-substituted pyrimidine. wikipedia.org The mechanism of these reactions often involves a series of condensation and cyclization steps. Investigations into the reaction of β-formyl enamides with urea, catalyzed by samarium chloride under microwave irradiation, have also been shown to produce pyrimidines through a cyclization mechanism. organic-chemistry.org Ring transformation reactions, where another heterocyclic ring is converted into a pyrimidine, or vice-versa, have also been studied. For example, pyrimidine can undergo ring contraction to form pyrazole (B372694) under certain conditions with nucleophiles like hydrazine. wur.nl
Transition-metal catalyzed reactions have become increasingly significant for the efficient and selective synthesis of pyrimidines. nih.gov Various catalysts have been employed, each with a proposed mechanism that dictates the reaction's outcome and efficiency.
Copper (Cu) Catalysis: Copper(II) catalysts are effective in the cycloaddition of alkynes with nitrogen-containing molecules like amidines. mdpi.com A proposed mechanism for the tandem synthesis of pyrimidines involves the initial Cu(II) activation of a propargyl alcohol, leading to a propargyl cation. This cation is then attacked by the amidine, triggering the ring closure to form the pyrimidine skeleton, followed by aromatization through oxidation. mdpi.com
Iridium (Ir) Catalysis: Pincer-complexes of Iridium are highly efficient catalysts for the regioselective multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. organic-chemistry.orgacs.orgorganic-chemistry.org The reaction is proposed to proceed through a sequence of condensation and dehydrogenation steps. acs.orgorganic-chemistry.org The catalyst facilitates a "borrowing hydrogen" or "hydrogen auto-transfer" process, enabling selective C-N and C-C bond formations while liberating hydrogen gas and water. mdpi.combohrium.com
Gold (Au) and Zirconium (Zr) Catalysis: Gold complexes have been used to catalyze the intermolecular [2+2+2] cycloaddition of ynamides with nitriles to yield 4-aminopyrimidines. mdpi.com Zirconium-mediated reactions of silyl-butadiynes with two molecules of an aryl nitrile also provide a rapid, one-pot method to access polysubstituted pyrimidines in a regioselective manner. mdpi.com
Acid Catalysis: Trifluoroacetic acid (TFA) has been used as a catalyst in the inverse-electron-demand Diels-Alder (IEDDA) reaction of electron-deficient 1,3,5-triazines with aldehydes or ketones. organic-chemistry.orgmdpi.com This method produces highly functionalized pyrimidines through a cascade of hetero-Diels-Alder and retro-Diels-Alder reactions. organic-chemistry.org
Table 1: Overview of Catalyzed Pyrimidine Synthesis Reactions
| Catalyst System | Reactant Types | Reaction Type | Proposed Mechanistic Highlights | Reference(s) |
| Copper (Cu(II)) | Propargyl alcohols, Amidines | Tandem Cycloaddition | Formation of propargyl cation, attack by amidine, ring closure, oxidation. | mdpi.com |
| Iridium (PN5P-Ir-pincer) | Amidines, Alcohols (up to 3) | Multicomponent Synthesis | Dehydrogenative condensation, "borrowing hydrogen", selective C-C and C-N bond formation. | organic-chemistry.orgacs.orgorganic-chemistry.org |
| Gold (Ph3PAuNTf2) | Ynamides, Nitriles | [2+2+2] Cycloaddition | Intermolecular cycloaddition. | mdpi.com |
| Zirconium | Silyl-butadiynes, Aryl nitriles | [2+2+2] Cycloaddition | Regioselective, one-pot synthesis. | mdpi.com |
| Trifluoroacetic Acid (TFA) | 1,3,5-Triazines, Aldehydes/Ketones | Inverse-Electron-Demand Diels-Alder | Cascade of hetero-Diels-Alder and retro-Diels-Alder reactions. | organic-chemistry.orgmdpi.com |
| Nickel (Ni) | Alcohols, Amidines | Dehydrogenative Coupling | Dehydrogenation of alcohols via hydride or hydrogen atom transfer. | mdpi.com |
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a one-pot synthesis to form a product that incorporates substantial portions of all reactants. bohrium.comnih.gov This approach is valued for its atom economy, reduced waste generation, and ability to quickly generate libraries of complex molecules. bohrium.comnih.gov
The iridium-catalyzed synthesis of pyrimidines from an amidine and multiple, different alcohols is a prime example of a sustainable MCR. acs.orgorganic-chemistry.org The dynamics of this four-component reaction involve a sophisticated interplay of catalytic cycles. The process combines dehydrogenation of the alcohol feedstocks with subsequent condensation steps to achieve selective C-N and C-C bond formations, ultimately leading to the aromatic pyrimidine ring. organic-chemistry.orgmdpi.com
Another studied MCR is the base-mediated reaction of amidine hydrochlorides, aldehydes, and acetylacetone (B45752) to produce 2,4,6-trisubstituted pyrimidines. researchgate.net The proposed mechanism involves initial Knoevenagel condensation between the aldehyde and acetylacetone, followed by a Michael addition of the amidine to the resulting enone. The final step is an intramolecular cyclization with subsequent dehydration to yield the aromatic pyrimidine. researchgate.net Theoretical studies on similar MCRs, such as those forming pyrido[2,3-d]pyrimidines, have broken down the reaction into five major mechanistic stages: Knoevenagel condensation, Michael addition, cyclization, release of other molecules (like CO2), and tautomerization. nih.gov
Advanced Theoretical Chemistry Approaches to Pyrimidine Systems
Theoretical and computational chemistry provide powerful tools to complement experimental findings, offering deep insights into the properties and reactivity of pyrimidine derivatives at a molecular level.
Computational electronic structure theory allows for the detailed investigation of chemical structures and processes. youtube.com For pyrimidine systems, these studies can elucidate ground state properties, reaction energies, and spectra. youtube.com
The electronic state spectroscopy of the parent pyrimidine molecule has been investigated using methods like VUV photoabsorption and electron energy-loss spectroscopy. These experimental techniques, supported by ab initio quantum chemical calculations, have helped to assign electronic transitions and identify Rydberg series. rsc.org
Density-functional theory (DFT) is a widely used computational method to study pyrimidine derivatives. nih.gov For example, DFT calculations using the B3LYP functional and the SM8 aqueous solvent model have been employed in a quantitative structure–activity relationship (QSAR) approach to accurately estimate the acidities (pKa values) of various pyrimidine compounds. nih.gov Such studies use parameters like the calculated energy difference between a compound and its dissociated form to correlate with experimental pKa values, achieving excellent predictive accuracy. nih.gov Other computational studies have focused on the kinetics and mechanism of reactions, such as the reaction of substituted 4-pyrimidine carboxylic acids with diazodiphenylmethane, by correlating reaction data with calculated atomic charges on the carboxylic group to infer the nature of the transition state. researchgate.net
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior and interactions of molecules. For pyrimidine derivatives, this is particularly valuable in medicinal chemistry and materials science.
Molecular docking is a prominent modeling technique used to predict the binding orientation and affinity of a molecule to a biological target. mdpi.com Numerous studies have used docking to investigate how novel pyrimidine derivatives interact with the active sites of proteins like kinases or the main protease of viruses like SARS-CoV-2. mdpi.commdpi.comresearchgate.net These models help to rationalize structure-activity relationships (SAR) by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.commdpi.com For instance, docking studies of pyrazolopyrimidine derivatives as cyclin-dependent kinase-2 (CDK2) inhibitors have helped identify promising lead compounds for cancer therapy. researchgate.net
Beyond biological systems, molecular modeling has been used to understand the interaction of pyrimidine derivatives with metal surfaces. For example, the corrosion inhibition properties of pyrimidinone compounds on copper have been studied using DFT. nih.gov These models calculate properties like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain how the inhibitor molecules adsorb onto the copper surface and protect it from corrosion. nih.gov
Table 2: Theoretical and Modeling Approaches for Pyrimidine Derivatives
| Technique | Application | Key Findings / Insights | Reference(s) |
| Ab initio calculations | Electronic state spectroscopy | Assignment of electronic transitions and Rydberg series for pyrimidine. | rsc.org |
| Density-Functional Theory (DFT) | QSAR for pKa prediction | Excellent correlation between calculated energy differences and experimental pKa values. | nih.gov |
| DFT | Corrosion inhibition studies | Elucidation of inhibitor adsorption mechanisms on copper surfaces via HOMO/LUMO analysis. | nih.gov |
| Molecular Docking | Drug design (Anticancer, Antiviral) | Prediction of binding modes and affinities to protein targets (e.g., kinases, proteases). | mdpi.comresearchgate.netmdpi.com |
| QSAR | Lead optimization | Development of predictive models for the bioactivity of pyrazolopyrimidine derivatives. | researchgate.net |
Quantum Chemical Analyses of Reaction Intermediates and Transition States
The reactivity of the pyrimidine ring is significantly influenced by the nature and position of its substituents. Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be invaluable tools for mapping the potential energy surfaces of reactions involving pyrimidine derivatives. These studies allow for the detailed characterization of the geometries, energies, and electronic structures of reactants, intermediates, transition states, and products.
For pyrimidine derivatives, nucleophilic and electrophilic attack are common reaction pathways. The presence of a bulky, electron-donating group like the 1,1-dimethoxyethyl or tert-butyl group at the 4-position can be expected to modulate the reactivity of the pyrimidine ring in several ways. Steric hindrance from the bulky substituent can impede the approach of reactants to the adjacent positions on the ring. Electronically, the alkyl group donates electron density to the ring, which can affect the sites of electrophilic and nucleophilic attack.
While specific data for 4-(1,1-dimethoxyethyl)pyrimidine is unavailable, a hypothetical reaction pathway for its synthesis or transformation would involve similar intermediates. Quantum chemical analysis would be crucial in determining the most plausible reaction mechanism by comparing the energy profiles of different potential pathways.
Table 1: Hypothetical Energy Profile for a Reaction Step Involving a 4-Substituted Pyrimidine Derivative
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
| Reactants | 0.0 | - |
| Transition State | +25.3 | Formation of a new C-N bond (e.g., 2.1 Å) |
| Intermediate | -5.7 | Tetrahedral carbon in the pyrimidine ring |
| Products | -15.2 | - |
This table represents a hypothetical energy profile for a single reaction step and is intended for illustrative purposes. Actual values would require specific quantum chemical calculations for the reaction of interest.
Studies on Tautomerism and Conformational Analysis in Substituted Pyrimidines
The structural dynamics of substituted pyrimidines are characterized by tautomerism and conformational flexibility, both of which can be rigorously investigated using computational methods.
Tautomerism:
Tautomerism, the interconversion of structural isomers through proton migration, is a key feature of many pyrimidine derivatives, particularly those with hydroxyl, amino, or thiol substituents. For instance, 4-hydroxypyrimidine (B43898) can exist in equilibrium with its 4-pyrimidone tautomer. Theoretical studies have shown that the keto form (pyrimidone) is generally the more stable tautomer. chemicalbook.com The presence of substituents can influence the position of this equilibrium.
While the 1,1-dimethoxyethyl group itself does not directly participate in tautomerism in the same way as a hydroxyl or amino group, its electronic influence on the pyrimidine ring could subtly affect the tautomeric preferences of other substituents on the ring. For example, the electron-donating nature of the alkyl group would increase the electron density at the ring nitrogens, potentially altering their basicity and the protonation state in different tautomeric forms.
Conformational Analysis:
The 1,1-dimethoxyethyl substituent introduces significant conformational flexibility. The rotation around the C4-C(substituent) bond and the C-O bonds of the methoxy (B1213986) groups will lead to various possible conformers with different energies.
Computational studies on the conformational analysis of substituted tetrahydropyrimidines have shown that the heterocyclic ring can adopt pseudo-boat or half-chair conformations, with the substituents occupying pseudo-axial or pseudo-equatorial positions to minimize steric strain. researchgate.net For this compound, a detailed conformational analysis would involve mapping the potential energy surface as a function of the dihedral angles associated with the substituent's rotation. This would reveal the most stable conformers and the energy barriers for their interconversion.
Table 2: Calculated Conformational Data for a Hypothetical 4-Alkylpyrimidine Derivative
| Conformer | Dihedral Angle (N3-C4-Cα-Cβ) | Relative Energy (kcal/mol) | Key Non-bonded Distances (Å) |
| A (Staggered) | 180° | 0.0 | H(C5)...H(Cβ) = 2.5 |
| B (Eclipsed) | 120° | 3.5 | H(C5)...H(Cβ) = 2.2 |
| C (Gauche) | 60° | 0.8 | H(N3)...H(Cβ) = 2.4 |
This table presents hypothetical data for a generic 4-alkylpyrimidine to illustrate the type of information obtained from conformational analysis. The labels Cα and Cβ refer to the first and second carbon atoms of the alkyl substituent, respectively.
Chemical Transformations and Reactivity of 4 1,1 Dimethoxyethyl Pyrimidine
Reactivity Patterns of the Pyrimidine (B1678525) Ring System
The pyrimidine ring is an electron-deficient heterocycle, which dictates its general reactivity towards nucleophiles. The presence of the 1,1-dimethoxyethyl group at the 4-position can influence the regioselectivity and rate of these reactions.
Nucleophilic Substitution Reactions on the Pyrimidine Nucleus
Nucleophilic substitution is a more characteristic reaction of the pyrimidine ring system, particularly when a good leaving group is present at the 2, 4, or 6-positions. In the case of 4-(1,1-dimethoxyethyl)pyrimidine itself, direct nucleophilic substitution on the ring is unlikely as the 1,1-dimethoxyethyl group is not a typical leaving group. However, if a leaving group such as a halogen or a sulfonyl group were present at the 2- or 6-position, nucleophilic displacement would be a feasible transformation. rsc.orgresearchgate.net The general order of reactivity for nucleophilic substitution on pyrimidines is position 4 > position 2 > position 6. The presence of the bulky 1,1-dimethoxyethyl group at position 4 could sterically hinder the approach of a nucleophile to this position, potentially influencing the regioselectivity of substitution if other leaving groups are present on the ring.
Transformations Involving the 1,1-Dimethoxyethyl Moiety
The 1,1-dimethoxyethyl group, an acetal (B89532), is a versatile functional group that can undergo several important transformations, providing a handle for further synthetic modifications.
Investigation of Acetal Hydrolysis and Subsequent Carbonyl Generation
Acetals are stable under basic and neutral conditions but are readily hydrolyzed under acidic conditions to regenerate the corresponding carbonyl compound. chemistrysteps.commasterorganicchemistry.com The hydrolysis of this compound in the presence of aqueous acid would yield 4-acetylpyrimidine. This transformation is significant as it unmasks a reactive carbonyl group that can participate in a wide range of subsequent reactions, such as reductions, oxidations, and additions of nucleophiles. The mechanism of acetal hydrolysis involves protonation of one of the methoxy (B1213986) groups, followed by its departure as methanol (B129727) to form a resonance-stabilized oxocarbenium ion. chemistrysteps.comyoutube.com Nucleophilic attack by water on this intermediate, followed by loss of a proton and the second methanol molecule, leads to the formation of the ketone. The rate of hydrolysis can be influenced by the pH of the medium and the electronic nature of the substituents on the pyrimidine ring. nih.govmasterorganicchemistry.com
Reactions Employing the 1,1-Dimethoxyethyl Group as a Protecting Group or Synthetic Handle
The 1,1-dimethoxyethyl group can serve as a protecting group for a ketone functionality. chemistrysteps.com In a synthetic sequence where a ketone is sensitive to basic or nucleophilic reagents, it can be converted to the corresponding dimethyl acetal. This protecting group can withstand various reaction conditions and can be selectively removed later in the synthesis by treatment with acid.
Furthermore, the acetal moiety can act as a synthetic handle. For instance, the carbon atom of the acetal is electrophilic and can potentially react with nucleophiles under Lewis acidic conditions. While direct substitution on the acetal is less common than hydrolysis, it can be a pathway for introducing other functional groups. nih.gov
Selective Functionalization of the Dimethoxyethyl Side Chain
Selective functionalization of the dimethoxyethyl side chain, without altering the pyrimidine ring, can be challenging but offers opportunities for creating diverse molecular architectures. One potential approach could involve radical reactions, where a hydrogen atom on the ethyl backbone is abstracted and replaced by another functional group. However, the reactivity of the pyrimidine ring itself towards radicals would need to be considered. Another possibility is the directed functionalization through metal-catalyzed cross-coupling reactions if a suitable leaving group is introduced on the side chain.
Complex Reaction Sequences and Cascade Processes
The construction of complex molecular architectures from simple precursors in a single operation is a cornerstone of modern synthetic chemistry. Cascade, or domino, reactions and other one-pot methodologies are highly valued for their efficiency, atom economy, and reduced environmental impact.
Exploration of Domino and One-Pot Synthetic Methodologies
Domino reactions, where a series of intramolecular transformations are triggered by a single event, and one-pot syntheses, which involve the sequential addition of reagents to a single reaction vessel, are powerful tools for the synthesis of heterocyclic compounds. For pyrimidine derivatives, these methodologies often involve the strategic functionalization of the pyrimidine ring to initiate or participate in cascade sequences.
While specific domino or one-pot reactions involving this compound have not been detailed in peer-reviewed literature, the reactivity of the pyrimidine nucleus suggests potential pathways. For instance, the pyrimidine ring can act as a nucleophile or an electrophile depending on the substitution pattern and reaction conditions. The presence of the 1,1-dimethoxyethyl group at the 4-position introduces a protected carbonyl functionality. This group could potentially be deprotected under acidic conditions to reveal a ketone, which could then participate in subsequent intramolecular cyclization or condensation reactions.
A hypothetical domino sequence could involve the initial activation of a different position on the pyrimidine ring, followed by an intramolecular reaction with the latent ketone functionality of the 4-(1,1-dimethoxyethyl) group. The success of such a strategy would be highly dependent on the specific reagents and reaction conditions employed.
Applications and Variants of the Groebke–Blackburn–Bienaymé (GBB) Reaction
The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful multicomponent reaction (MCR) used for the synthesis of fused imidazo[1,2-a]heterocycles, including imidazo[1,2-a]pyrimidines. This reaction typically involves the condensation of an aminopyrimidine, an aldehyde, and an isocyanide.
A comprehensive search of the chemical literature did not yield any specific examples of this compound being utilized as a substrate in the GBB reaction. For this compound to participate as the amine component, it would need to be an aminopyrimidine. Assuming the structure is 2-amino-4-(1,1-dimethoxyethyl)pyrimidine, it could theoretically undergo a GBB reaction.
A representative, though hypothetical, GBB reaction involving a substituted aminopyrimidine is presented in the table below.
| Amine Component | Aldehyde | Isocyanide | Product |
| 2-Amino-4-(substituted)pyrimidine | Benzaldehyde | tert-Butyl isocyanide | 2-(tert-Butylamino)-7-(substituted)imidazo[1,2-a]pyrimidine-3-phenyl |
This table illustrates a general GBB reaction and does not represent a documented reaction of this compound.
Photochemical Reactivity Studies of Pyrimidine Derivatives
The photochemistry of pyrimidines is a well-established field, largely driven by the importance of pyrimidine bases (thymine, cytosine, and uracil) in DNA and RNA. UV irradiation of pyrimidines can lead to a variety of photoproducts, including dimers, hydrates, and adducts.
Specific photochemical studies on this compound are not available in the scientific literature. However, general principles of pyrimidine photochemistry can be considered. The absorption of UV light by the pyrimidine ring can lead to the formation of excited singlet and triplet states. These excited states can undergo various reactions, such as [2+2] cycloadditions to form cyclobutane-type dimers if another pyrimidine molecule is in close proximity.
The 1,1-dimethoxyethyl substituent is not a typical chromophore in the near-UV region and is unlikely to be the primary site of photoexcitation. However, its presence could influence the photochemical behavior of the pyrimidine ring through steric or electronic effects. It is also conceivable that under certain conditions, intramolecular photochemical reactions could occur, although no such examples have been reported for this specific compound.
Role As a Chemical Intermediate and Applications in Advanced Organic Synthesis
4-(1,1-Dimethoxyethyl)pyrimidine as a Key Building Block in Heterocyclic Synthesis
The strategic placement of the 1,1-dimethoxyethyl group at the 4-position of the pyrimidine (B1678525) ring suggests its potential as a versatile precursor for the construction of more complex heterocyclic systems. The dimethoxyethyl moiety can be considered a protected acetyl group, which, upon deprotection, could serve as a handle for various chemical transformations.
Precursor for the Construction of Fused Pyrimidine Systems
The synthesis of fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, is of significant interest due to their diverse pharmacological activities. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov In principle, the acetyl group that can be unmasked from the 4-(1,1-dimethoxyethyl) substituent could participate in cyclization reactions to form an adjacent ring. For instance, condensation with a suitable three-carbon synthon could pave the way for the formation of a second pyrimidine ring, leading to the pyrimido[4,5-d]pyrimidine (B13093195) core. However, specific examples utilizing this compound for this purpose are not prominently featured in the current body of scientific literature.
Intermediate in the Synthesis of Diverse Functionalized Pyrimidine Derivatives
Synthetic Utility in the Preparation of Complex Organic Molecules
The pyrimidine ring is a fundamental component of many biologically active molecules, including nucleosides and various natural products. The potential of this compound as a starting material in these complex syntheses is an area ripe for investigation.
Strategies for the Synthesis of Nucleoside Analogues
Nucleoside analogues are a critical class of therapeutic agents, particularly in antiviral and anticancer treatments. nih.govresearchgate.netnih.govchemrxiv.org The synthesis of these molecules often involves the coupling of a modified sugar moiety with a heterocyclic base. While numerous pyrimidine derivatives are employed in the synthesis of nucleoside analogues, there is no direct evidence in the reviewed literature to suggest that this compound is a commonly used precursor in established synthetic strategies. nih.govchemrxiv.orgworktribe.com Its unique substitution pattern could potentially be exploited to create novel nucleoside analogues with modified pyrimidine rings, but this remains a hypothetical application at present.
Contribution to the Total Synthesis of Challenging Natural Products and Bioactive Scaffolds
The total synthesis of natural products often requires the development of innovative synthetic routes and the use of specialized building blocks. While pyrimidine moieties are found in some natural products, the specific contribution of this compound to the total synthesis of such complex molecules has not been reported in the available scientific literature. Its potential lies in its ability to introduce a C4-substituted pyrimidine core, which could be a key fragment in a larger, biologically active scaffold.
Broader Academic Applications in Materials Science and Chemical Biology Research
The application of pyrimidine derivatives extends beyond medicine into materials science and chemical biology. For instance, pyrimidine-containing compounds have been investigated for their optical and electronic properties, with potential applications in organic light-emitting diodes (OLEDs). lsu.edu In chemical biology, pyrimidine derivatives are used as probes to study biological processes, such as DNA repair mechanisms. nih.gov While the broader class of pyrimidines has found utility in these areas, there is no specific mention of this compound in the context of materials science or as a tool for chemical biology research in the reviewed literature.
Design Considerations for Novel Materials (e.g., Optoelectronic Applications)
The pyrimidine ring is an electron-deficient aromatic system, a characteristic that makes it a compelling building block for organic electronic materials. spiedigitallibrary.orgresearchgate.netspiedigitallibrary.org This inherent electronic nature is advantageous for creating materials with specific charge-transport properties, which are essential for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. spiedigitallibrary.orgresearchgate.netspiedigitallibrary.org
The design of novel optoelectronic materials often involves the strategic combination of electron-donating and electron-accepting moieties to fine-tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for achieving efficient charge injection, transport, and emission of light. nih.gov Pyrimidine derivatives have been successfully incorporated as the electron-accepting component in such "push-pull" systems, leading to the development of high-performance OLEDs. mdpi.comnih.gov
While direct utilization of this compound in published optoelectronic materials is not yet prominent, its structure is primed for such applications. The dimethoxyethyl group serves as a protected aldehyde. This acetal (B89532) can be readily hydrolyzed under acidic conditions to reveal the highly reactive aldehyde functionality. This aldehyde can then undergo a variety of chemical transformations, such as Wittig reactions, Knoevenagel condensations, or reductive aminations, to append various electron-donating or other functional groups to the pyrimidine core. This synthetic flexibility allows for the systematic modification of the electronic properties of the resulting molecule, a key strategy in the rational design of new optoelectronic materials.
For instance, the aldehyde derived from this compound could be reacted with a phosphonium (B103445) ylide derived from an electron-rich unit like triphenylamine (B166846) or carbazole (B46965) to create a donor-acceptor molecule with potential for thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. nih.govresearchgate.net The ability to introduce a conjugated bridge between the pyrimidine acceptor and a donor group via the aldehyde function is a powerful tool for molecular engineers in the field of organic electronics.
Table 1: Potential Synthetic Transformations of this compound for Optoelectronic Material Synthesis
| Reaction Type | Reactant | Resulting Structure | Potential Application |
| Wittig Reaction | Phosphonium ylide of an electron-donor | Donor-π-Acceptor System | OLED Emitter |
| Knoevenagel Condensation | Active methylene (B1212753) compound | Extended π-Conjugated System | Electron Transport Material |
| Reductive Amination | Aromatic amine | Donor-Acceptor Compound | Host Material for OLEDs |
Development of Chemical Probes and Tools for Fundamental Biological Investigations
The pyrimidine nucleus is not only significant in materials science but is also a ubiquitous scaffold in biologically active molecules, including nucleic acids. lifechemicals.commicrobenotes.comnumberanalytics.com This inherent biological relevance makes pyrimidine derivatives attractive candidates for the development of chemical probes to study fundamental biological processes. frontiersin.orgacs.orgnih.gov Fluorescent probes, in particular, are powerful tools for visualizing and understanding cellular events with high spatial and temporal resolution. mdpi.comnih.gov
The design of effective chemical probes often requires the integration of a fluorophore, a recognition element for a specific biological target, and a linker. The pyrimidine core can serve as a central scaffold in such probes, and its substitution pattern can be tailored to modulate properties like cell permeability, target affinity, and photophysical characteristics. mdpi.comnih.gov
Here again, this compound emerges as a promising starting material. The protected aldehyde functionality can be unmasked at the appropriate stage of a synthetic sequence to introduce a variety of functionalities. For example, the aldehyde can be used to attach the pyrimidine scaffold to a biomolecule or a targeting ligand through the formation of an imine or by reductive amination.
Furthermore, the aldehyde group can be a key component in the construction of "turn-on" fluorescent probes. In such probes, the fluorescence is initially quenched, and a reaction with a specific analyte of interest restores the fluorescence. The aldehyde derived from this compound could be incorporated into a probe where its reaction with a biological analyte, such as a specific enzyme or a reactive oxygen species, leads to a change in the electronic structure of the molecule and a subsequent increase in fluorescence emission. rsc.org For instance, pyrimidine-based fluorescent probes have been developed for detecting pH variations in mitochondria during mitophagy and for identifying specific bacteria. nih.govnih.gov
The development of novel fluorescent probes for bioimaging is a rapidly advancing field, and the availability of versatile building blocks is crucial for progress. nih.gov The chemical reactivity of the aldehyde group, masked in the form of an acetal in this compound, provides a handle for chemists to creatively design and synthesize sophisticated molecular tools for biological discovery.
Table 2: Potential Applications of this compound in Chemical Probe Development
| Probe Component | Role of this compound Derivative | Example of Biological Target |
| Recognition Element | The pyrimidine core can be part of the structure that recognizes the target. | Enzymes, Receptors |
| Linker | The aldehyde can be used to conjugate the pyrimidine to a targeting moiety. | Peptides, Antibodies |
| Fluorophore Modulation | The aldehyde can be part of a reaction-based sensing mechanism. | pH, Metal ions, Reactive Oxygen Species |
Future Research Directions and Unexplored Avenues in 4 1,1 Dimethoxyethyl Pyrimidine Chemistry
Conception of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign methods for the synthesis of 4-(1,1-dimethoxyethyl)pyrimidine is a primary and essential research goal. Drawing inspiration from established pyrimidine (B1678525) syntheses, several strategies could be envisioned and optimized.
A plausible and widely utilized approach would be the Biginelli reaction , a one-pot multicomponent condensation. mdpi.combiomedres.usmdpi.com This reaction typically involves an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793). For the synthesis of this compound, a key starting material would be a β-ketoester or a related dicarbonyl compound bearing the 1,1-dimethoxyethyl moiety. The exploration of various catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, could lead to high-yielding and sustainable protocols. mdpi.com The use of microwave irradiation or solvent-free conditions could further enhance the green credentials of the synthesis. nih.gov
Another promising avenue is the Pinner synthesis , which involves the condensation of an amidine with a 1,3-dicarbonyl compound. The regioselectivity of this reaction could be systematically studied to ensure the desired 4-substituted pyrimidine isomer is obtained.
Furthermore, modern cross-coupling strategies, which have revolutionized the synthesis of substituted heterocycles, could be adapted. For instance, a pre-functionalized pyrimidine ring (e.g., a halopyrimidine) could be coupled with a suitable organometallic reagent containing the 1,1-dimethoxyethyl group.
The development of these synthetic routes would require detailed optimization of reaction conditions, including solvent, temperature, catalyst, and stoichiometry, to achieve high yields and purity.
Advancement of Spectroscopic and Computational Techniques for Structural and Mechanistic Elucidation
Once synthesized, the definitive structural characterization of this compound would be paramount. A comprehensive spectroscopic analysis would be required.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and potentially ¹⁵N) would be crucial for elucidating the precise connectivity of atoms and the chemical environment of each nucleus. nih.gov The chemical shifts and coupling constants would provide invaluable information about the electronic nature of the pyrimidine ring as influenced by the 1,1-dimethoxyethyl substituent.
Mass spectrometry (MS) would confirm the molecular weight and provide fragmentation patterns that could offer further structural insights. nih.gov
Infrared (IR) spectroscopy would identify the characteristic vibrational frequencies of the functional groups present in the molecule. nih.gov
UV-Visible spectroscopy could be employed to study the electronic transitions within the molecule and provide information about its chromophoric system. nih.gov
In conjunction with experimental data, computational chemistry would be a powerful tool. Density Functional Theory (DFT) calculations could be used to predict the optimized geometry, spectroscopic properties (NMR chemical shifts, IR frequencies), and electronic structure (e.g., molecular orbital energies, charge distribution) of this compound. Such computational models can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's intrinsic properties. nih.gov
Mechanistic studies of its formation, potentially using isotopic labeling and in-situ spectroscopic monitoring, would provide fundamental insights into the reaction pathways and intermediates involved.
Expansion of Synthetic Applications Beyond Current Paradigms
With a reliable synthesis and thorough characterization in hand, the exploration of this compound as a building block in organic synthesis would be a logical next step. The 1,1-dimethoxyethyl group acts as a protected acetyl group. This protecting group strategy opens up numerous possibilities for synthetic transformations.
For instance, the dimethoxy acetal (B89532) can be deprotected under acidic conditions to reveal the acetyl group. This newly unmasked ketone functionality can then participate in a wide array of reactions, such as:
Aldol (B89426) condensations to form more complex carbon skeletons.
Wittig reactions to introduce double bonds.
Reductions to form the corresponding alcohol.
Aminations to generate enamine or imine derivatives.
The pyrimidine ring itself offers sites for further functionalization. The reactivity of the C2, C5, and C6 positions towards electrophilic or nucleophilic attack could be systematically investigated. This would allow for the synthesis of a diverse library of polysubstituted pyrimidines, which are often found in biologically active compounds. nih.gov
Identification and Exploration of Undiscovered Reactivity Patterns
The unique combination of the electron-deficient pyrimidine ring and the acetal-protected keto group may give rise to novel and unexpected reactivity. Future research should aim to uncover these latent reaction modes.
Furthermore, the potential for the 1,1-dimethoxyethyl group to participate in or direct reactions on the pyrimidine ring through steric or electronic effects warrants exploration. The development of new synthetic methodologies that are unique to this specific substitution pattern would be a significant contribution to pyrimidine chemistry. The exploration of its coordination chemistry with various metal centers could also unveil new catalytic applications.
Q & A
Q. What are the standard synthetic routes for 4-(1,1-Dimethoxyethyl)pyrimidine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step processes, including nucleophilic substitution and cyclization reactions. For example, intermediates like 4-chloropyrimidine derivatives are functionalized with dimethoxyethyl groups via coupling reactions. Key reagents include POCl₃ for chlorination and palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling . Optimization requires precise temperature control (e.g., 60–80°C for cyclization) and solvent selection (DMF or ethanol/water mixtures). Monitoring by TLC and adjusting stoichiometric ratios of boronic acid derivatives can improve yields .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for confirming structural integrity, particularly the dimethoxyethyl moiety (δ ~3.2–3.5 ppm for methoxy protons) and pyrimidine ring protons (δ ~8.0–9.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C=O or C-N stretches). Purity is assessed via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?
Discrepancies in biological assays (e.g., enzyme inhibition) often arise from impurities, stereochemical variations, or solvent effects. Rigorous purification (e.g., column chromatography or recrystallization) and enantiomeric resolution (via chiral HPLC) are essential. Computational docking studies (using software like AutoDock Vina) can predict binding modes to targets like kinase domains, helping reconcile conflicting activity data .
Q. What strategies improve the metabolic stability of this compound-based probes?
Modifications to the dimethoxyethyl group, such as fluorination or replacement with a morpholine ring, reduce oxidative metabolism. In vitro microsomal stability assays (using liver microsomes) identify vulnerable sites. Introducing steric hindrance near metabolically labile methoxy groups enhances half-life, as shown in analogues with tert-butyl substitutions .
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Electron-withdrawing groups (e.g., -NO₂) on the pyrimidine ring deactivate the C-4 position, requiring harsher conditions (e.g., higher Pd catalyst loading). Conversely, electron-donating groups (e.g., -OCH₃) facilitate coupling. DFT calculations (at the B3LYP/6-31G* level) predict charge distribution and guide substituent selection for optimal reactivity .
Q. What in vitro models are suitable for evaluating the cytotoxicity of this compound derivatives?
Human cancer cell lines (e.g., HeLa, MCF-7) are used for preliminary cytotoxicity screening via MTT assays. Dose-response curves (IC₅₀ values) and selectivity indices (compared to non-cancerous cells like HEK293) validate therapeutic potential. Flow cytometry further elucidates mechanisms (e.g., apoptosis vs. necrosis) .
Methodological Considerations
Q. How can researchers design controlled experiments to assess the compound’s photostability?
Expose solutions of the compound to UV light (λ = 254 nm) in quartz cuvettes and monitor degradation via UV-Vis spectroscopy at timed intervals. Compare stability in inert atmospheres (N₂) vs. ambient conditions to isolate oxidative pathways. Use LC-MS to identify photodegradation products .
Q. What computational tools predict the solubility and partition coefficient (logP) of this compound?
Software like ACD/Labs or Schrödinger’s QikProp calculates logP and solubility using group contribution methods. Molecular dynamics simulations (e.g., GROMACS) model solvation effects in water-DMSO mixtures, critical for formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
